molecular formula C16H15Cl2N3OS B359124 5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 364623-36-9

5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359124
CAS No.: 364623-36-9
M. Wt: 368.3g/mol
InChI Key: ACYMKJUNJBVQFL-UHFFFAOYSA-N
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Description

2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido-thieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidin-4(1H)-one core, which is then functionalized to introduce the 2,3-dichlorophenyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. Solvent selection and purification steps are also crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, its antitubercular activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its combined structural features, which confer unique biological activities and chemical reactivity.

Properties

CAS No.

364623-36-9

Molecular Formula

C16H15Cl2N3OS

Molecular Weight

368.3g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C16H15Cl2N3OS/c1-21-6-5-8-11(7-21)23-16-12(8)15(22)19-14(20-16)9-3-2-4-10(17)13(9)18/h2-4,14,20H,5-7H2,1H3,(H,19,22)

InChI Key

ACYMKJUNJBVQFL-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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